molecular formula C15H20N2O4S B5365433 N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide

N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide

カタログ番号 B5365433
分子量: 324.4 g/mol
InChIキー: SFZPEKMSMPPQGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide, also known as Sulfasalazine, is a drug that has been used in the treatment of inflammatory bowel disease (IBD) for several decades. This drug is a combination of a sulfa antibiotic and an anti-inflammatory drug, making it a unique therapeutic agent for the treatment of IBD.

作用機序

The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide is not fully understood. However, it is believed that the drug works by inhibiting the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation seen in IBD. In addition, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models of IBD, this drug has been shown to reduce inflammation in the colon and improve symptoms such as diarrhea and weight loss. In addition, this compound has been shown to inhibit the growth of several bacterial strains that are associated with IBD. However, this drug can also have some negative effects, such as reducing the levels of beneficial bacteria in the gut and increasing the risk of infections.

実験室実験の利点と制限

N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide has several advantages for lab experiments. This drug is stable and can be easily synthesized using the method described above. In addition, this compound has been extensively studied in animal models of IBD, making it a useful tool for researchers studying this disease. However, there are some limitations to using this drug in lab experiments. For example, the effects of this compound can vary depending on the animal model used and the dose administered.

将来の方向性

There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide. One area of research is the development of new and more effective drug formulations. Another area of research is the study of the long-term effects of this compound on the gut microbiome and the immune system. In addition, researchers are investigating the potential use of this compound in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Finally, researchers are studying the potential use of this compound in combination with other drugs for the treatment of IBD.
Conclusion
In conclusion, this compound is a unique therapeutic agent that has been extensively studied for its anti-inflammatory properties and potential use in the treatment of IBD. The drug has a well-defined synthesis method and has been shown to have several biochemical and physiological effects. However, there are some limitations to using this drug in lab experiments, and further research is needed to fully understand its mechanism of action and potential uses in the treatment of inflammatory diseases.

合成法

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide involves the reaction of 5-tert-butyl-3-isoxazolylamine with 4-chloroethoxybenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain the final product. This method has been used in several studies to obtain pure and stable this compound for further research.

科学的研究の応用

N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide has been extensively studied for its anti-inflammatory properties and its potential use in the treatment of IBD. Several studies have shown that this drug can reduce inflammation in the colon and improve symptoms of IBD in animal models. In addition, this compound has been shown to have antimicrobial properties and can inhibit the growth of several bacterial strains that are associated with IBD.

特性

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-5-20-11-6-8-12(9-7-11)22(18,19)17-14-10-13(21-16-14)15(2,3)4/h6-10H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZPEKMSMPPQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。